molecular formula C14H9Cl2NO4 B1597151 2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde CAS No. 219539-46-5

2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde

Cat. No.: B1597151
CAS No.: 219539-46-5
M. Wt: 326.1 g/mol
InChI Key: ONMQLRAYSJPSDS-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde is an organic compound with the molecular formula C₁₄H₉Cl₂NO₄ It is characterized by the presence of dichlorobenzyl and nitrobenzaldehyde functional groups

Preparation Methods

The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde typically involves the reaction of 2,6-dichlorobenzyl alcohol with 5-nitrosalicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group may also contribute to its activity by interacting with specific proteins or enzymes .

Comparison with Similar Compounds

2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-12-2-1-3-13(16)11(12)8-21-14-5-4-10(17(19)20)6-9(14)7-18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMQLRAYSJPSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379030
Record name 2-[(2,6-dichlorobenzyl)oxy]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219539-46-5
Record name 2-[(2,6-dichlorobenzyl)oxy]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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